molecular formula C11H12O3 B6168734 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 1824078-27-4

4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B6168734
CAS No.: 1824078-27-4
M. Wt: 192.2
InChI Key:
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Description

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by a naphthalene ring structure that is partially hydrogenated, with a hydroxyl group at the 4-position and a carboxylic acid group at the 1-position. It is used primarily in laboratory settings for various research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1-naphthoic acid derivatives under specific conditions to achieve the desired tetrahydronaphthalene structure . The reaction conditions often involve the use of palladium or platinum catalysts at elevated temperatures and pressures.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

CAS No.

1824078-27-4

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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